molecular formula C9H8F2O B1297824 3',4'-Difluoropropiophenone CAS No. 23384-72-7

3',4'-Difluoropropiophenone

Cat. No. B1297824
CAS RN: 23384-72-7
M. Wt: 170.16 g/mol
InChI Key: FSZOBSMJJFHVCQ-UHFFFAOYSA-N
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Description

3’,4’-Difluoropropiophenone is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.16 . It is a liquid at ambient temperature and appears clear, colorless to pale yellow .


Molecular Structure Analysis

The IUPAC name for 3’,4’-Difluoropropiophenone is 1-(3,4-difluorophenyl)propan-1-one . The InChI code is InChI=1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 . The Canonical SMILES is CCC(=O)C1=CC(=C(C=C1)F)F .


Physical And Chemical Properties Analysis

3’,4’-Difluoropropiophenone is a liquid at ambient temperature . It appears clear, colorless to pale yellow . The compound has a molecular weight of 170.16 g/mol . The exact mass and monoisotopic mass are 170.05432120 g/mol . The compound has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

1. Structural Analysis in Chemistry

3',4'-Difluoropropiophenone has been utilized in structural chemistry studies. For instance, the two isomers of 3',4'-difluoro-2-hydroxyiminopropiophenone, which show different biological activities, have been analyzed for their crystal and molecular structure. The analysis confirms the trans-oid arrangement of the carbonyl and hydroxyimino-groups and describes the molecule in terms of three planes defined by the difluorophenyl, carbonyl, and hydroxyimino-groups (Allen, Trotter, & Rogers, 1971).

2. Synthesis and Biological Activity

Research has been conducted on synthesizing derivatives of 3',4'-difluoropropiophenone for biological applications. For example, m-difluorine morpholinol hydrochloride was synthesized from 3',4'-difluoropropiophenone, which demonstrated significant antidepressant activities in pharmacological studies (You-li, 2014).

3. Materials Science

In materials science, 3',4'-difluoropropiophenone-related compounds have been studied for their impact on optical and dielectric properties. For instance, studies on fluorinated polyimides (PIs) involving derivatives of 3',4'-difluoropropiophenone showed significant changes in optical properties, such as absorption spectra and fluorescence lifetimes, and had practical applications in photocatalysis and fluorescence sensing (Jang et al., 2007).

Safety And Hazards

3’,4’-Difluoropropiophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, and flame .

properties

IUPAC Name

1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZOBSMJJFHVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297758
Record name 1-(3,4-Difluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoropropiophenone

CAS RN

23384-72-7
Record name 1-(3,4-Difluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23384-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-difluoropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a round bottom flask containing pyridinium chlorochromate (12.5 g, 58.1 mmol) was added celite 545 (25 g) and with the help of a magnetic stirrer the solids were mixed together. 200 mL of CH2Cl2 was added followed by a solution of 1-(3,4-difluoro-phenyl) propan-1-ol (5.0 g, 29.1 mmol) in 10 mL of CH2Cl2 and the resulting brown suspension was stirred overnight at room temperature. The suspension was filtered through a sintered glass funnel and the solvent was removed in vacuo from the pale green colored filtrate. The green oil was then diluted with diethyl ether (200 mL) and it was filtered through a pad of celite to remove the metal impurities. The solvent was removed in vacuo to obtain 1-(3,4-difluorophenyl)propan-1-one as a pale yellow oil (3.4 g, 69% yield). It was used in the next step without purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FW Barnes, J Runcie - Journal of Clinical Pathology, 1968 - ncbi.nlm.nih.gov
METHOD GENERAL PROCEDURE All glassware was washed in dilute hydrochloric acid and rinsed several times in distilled water. Standards were prepared in the appropriate …
Number of citations: 44 www.ncbi.nlm.nih.gov
TA Lewis, L de Waal, X Wu, W Youngsaye… - ACS Medicinal …, 2019 - ACS Publications
6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or DNMDP, potently and selectively inhibits phosphodiesterases 3A and 3B (PDE3A and PDE3B) and kills …
Number of citations: 15 pubs.acs.org
JC Danilewicz - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Four syn- and anti-isomeric pairs of acyclic α-hydroxyimino-ketones are studied. Some methods for determining their respective configurations are discussed and an additional …
Number of citations: 15 pubs.rsc.org
M Pearce, X Tonnellier, N Sengar… - AIP Conference …, 2019 - pubs.aip.org
Reducing production costs of thermo-conversion of waste to fuel technologies depends upon an integrated approach to heat utilisation, nutrient recycling and complete by-product …
Number of citations: 11 pubs.aip.org

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